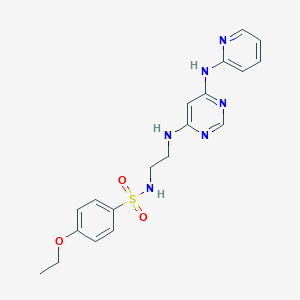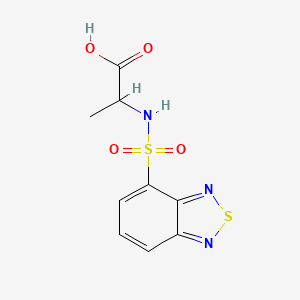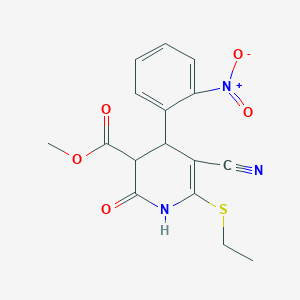![molecular formula C19H21N3O2S B2371610 5-((2,5-dimethylbenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 900004-30-0](/img/structure/B2371610.png)
5-((2,5-dimethylbenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-((2,5-dimethylbenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis
The molecular formula of “this compound” is CHNS . The average mass is 244.355 Da and the monoisotopic mass is 244.103424 Da .Chemical Reactions Analysis
The formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions . The reaction did not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate, but proceeded as a tandem nucleophilic addition – nucleophilic substitution followed by formation of thiopyrimidine and iminopyrimidine cycles .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
Researchers have developed various synthetic routes to create pyrido[2,3-d]pyrimidine derivatives and related compounds, demonstrating the chemical versatility and potential for modification of this core structure. For instance, a study detailed a facile synthesis method for isoxazolo[5′,4′:4,5]thiazolo[3,2-a]thieno pyrimidines, showcasing the compound's structural adaptability and potential for generating new ring systems through one-pot synthesis techniques (Abdel-fattah et al., 1998). This highlights the compound's utility in synthesizing polyfunctional fused heterocyclic compounds, which could have various scientific applications.
Antitumor Activity
A distinct compound, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, showed significant antitumor activity against the Walker 256 carcinosarcoma in rats, indicating the therapeutic potential of pyrido[2,3-d]pyrimidine derivatives in cancer treatment (Grivsky et al., 1980). While this does not directly relate to the exact compound , it underscores the broader research interest in this chemical class for medical applications.
Green Chemistry Applications
Recent studies have emphasized the importance of green chemistry in the synthesis of pyrido[2,3-d]pyrimidine derivatives. For example, the use of water as a recyclable catalyst for synthesizing structurally diverse dihydropyrido[2,3-d]pyrimidine-2,4-diones derivatives highlights advancements in environmentally friendly chemical processes (Verma & Jain, 2012). This approach aligns with the increasing demand for sustainable and efficient synthesis methods in scientific research.
Nonlinear Optical Properties
The third-order nonlinear optical properties of novel styryl dyes related to pyrido[2,3-d]pyrimidine derivatives have been investigated, revealing promising results for nonlinear optical materials applications. The study found that certain derivatives exhibit significant two-photon absorption phenomena, suggesting their potential in developing optical limiting devices (Shettigar et al., 2009).
Wirkmechanismus
The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE 2 .
Eigenschaften
IUPAC Name |
5-[(2,5-dimethylphenyl)methylsulfanyl]-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-11-6-7-12(2)14(8-11)10-25-16-13(3)9-20-17-15(16)18(23)22(5)19(24)21(17)4/h6-9H,10H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOVWXZOJKXWAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=C3C(=NC=C2C)N(C(=O)N(C3=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-Chloro-phenyl)-thiazolidin-3-yl]-(4-nitro-phenyl)-methanone](/img/structure/B2371531.png)
![[4-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride](/img/structure/B2371532.png)


![(1S,3As,5aS,5bS,7aS,11aS,11bS,13aS,13bS)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one](/img/no-structure.png)
![N-cyclopropyl-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2371539.png)
![N-[(4-methoxyphenyl)methyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2371541.png)

![7-hydroxy-N-(3-hydroxypropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2371544.png)


![N-[5-(2-amino-1,3-thiazol-4-yl)-2-(methylsulfanyl)phenyl]acetamide hydrochloride](/img/structure/B2371549.png)

